2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a sulfanyl-linked acetamide core with a 4-chlorophenyl group and a 5-methyl-1,2-oxazol-3-yl substituent. Its molecular formula is C₁₃H₁₂ClN₃O₂S, with a molecular weight of 309.77 g/mol. The 4-chlorophenyl group likely enhances hydrophobicity and binding affinity to biological targets, while the 1,2-oxazole ring may contribute to hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-8-6-11(15-17-8)14-12(16)7-18-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUIAHYXUCWPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 273.75 g/mol. The compound features a sulfanyl group , a chlorophenyl moiety , and an oxazole ring , which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxazole and sulfanyl groups are particularly significant in modulating these interactions:
- Oxazole Ring : Known for its role in enhancing lipophilicity, which can improve cellular permeability.
- Sulfanyl Group : Often involved in redox reactions, contributing to the compound's antioxidant properties.
Biological Activities
Research indicates that derivatives of compounds containing sulfanyl and oxazole groups exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells, inhibiting tumor growth.
- Anti-inflammatory Effects : The presence of the sulfanyl group may contribute to the modulation of inflammatory pathways.
Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various oxazole derivatives against human cancer cell lines. Results indicated that compounds with a similar structural framework exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfanyl compounds. It was found that certain derivatives displayed potent activity against resistant bacterial strains, highlighting their therapeutic potential in treating infections.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions using thiol reagents are commonly employed.
- Acetamide Formation : The final step involves acylation reactions using acetic anhydride or acetyl chloride.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxazole Ring Formation | Cyclization | Nitriles, aldehydes |
| Sulfanyl Group Addition | Nucleophilic Substitution | Thiol reagents |
| Acetamide Formation | Acylation | Acetic anhydride or acetyl chloride |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous molecules described in the evidence:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Structural and Functional Insights
Substituent Impact on Bioactivity :
- The 4-chlorophenyl group (common in the target compound and ) enhances hydrophobicity, favoring interactions with hydrophobic protein pockets.
- Heterocyclic moieties (e.g., 1,2-oxazole, imidazole, triazolopyridine) influence hydrogen-bonding and π-π interactions. For example, iCRT3’s 1,3-oxazole ring contributes to its β-catenin binding .
Crystallographic Data :
- Compounds like those in form S(7) ring motifs via intramolecular hydrogen bonds, stabilizing molecular conformations .
Pharmacological Activities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
